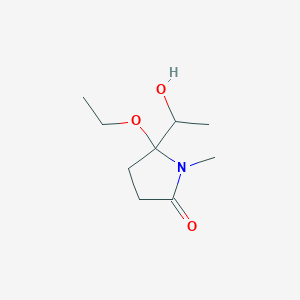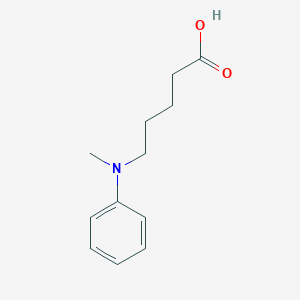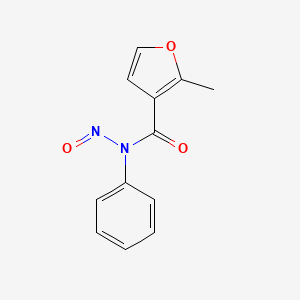
Ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate is an organic compound with a complex structure that includes an ethyl ester, an amino group, and a cyano group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2-amino-4-cyanobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction is usually carried out in the presence of a base such as piperidine in ethanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyano and amino groups play crucial roles in these interactions, often forming hydrogen bonds or other non-covalent interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-cyano-3-(4-ethylanilino)prop-2-enoate
- Ethyl 3-(4-cyanophenyl)-2-methylpropanoate
- 3-Amino-4-(1-amino-2-cyanovinyl)furazan
Uniqueness
Ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a cyano group allows for diverse chemical modifications and interactions, making it a versatile compound in various research applications .
Propiedades
Número CAS |
652997-69-8 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)6-5-10-4-3-9(8-13)7-11(10)14/h3-7H,2,14H2,1H3 |
Clave InChI |
PHUHIZWFJZAWNE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1=C(C=C(C=C1)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanesulfonic acid, 3-[(2,3-dihydro-1H-inden-2-yl)amino]-](/img/structure/B12528815.png)

![5-[2-(3,4-Dimethoxyphenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B12528826.png)
![1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene](/img/structure/B12528846.png)
![[1,1'-Biphenyl]-4-ylcarbamyl chloride](/img/structure/B12528866.png)
![Bis[(anthracen-9-yl)methyl] bis(2-cyanoethyl)propanedioate](/img/structure/B12528871.png)



![2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane]](/img/structure/B12528893.png)
![Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate](/img/structure/B12528902.png)

![2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide](/img/structure/B12528904.png)

